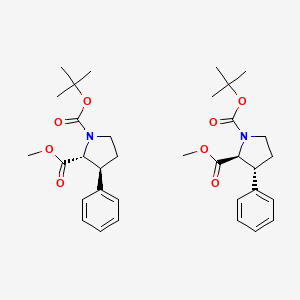![molecular formula C31H37NO3 B12295292 [4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat umfasst in der Regel mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess beginnt häufig mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen durch verschiedene chemische Reaktionen. Häufige Reagenzien, die bei der Synthese verwendet werden, sind Dimethylamin, Ethylenoxid und Phenylbut-1-enyl-Derivate. Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann große chemische Reaktoren und kontinuierliche Verfahren umfassen, um die Effizienz und Skalierbarkeit zu optimieren. Fortschrittliche Techniken wie Kryo-Elektronenmikroskopie (Kryo-EM) können eingesetzt werden, um den Reaktionsfortschritt zu überwachen und die Qualität des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen, Lösungsmittel und Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate und Analoga der ursprünglichen Verbindung .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat als Baustein für die Synthese komplexerer Moleküle verwendet. Es dient als Vorläufer bei der Entwicklung neuer Materialien und Katalysatoren .
Biologie
In der Biologie wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren. Sie kann bei der Entwicklung neuer Medikamente und Therapeutika verwendet werden .
Medizin
In der Medizin wird [4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat auf seine potenziellen pharmakologischen Eigenschaften untersucht. Es kann Anwendungen bei der Behandlung verschiedener Krankheiten und Zustände haben .
Industrie
In der Industrie wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Sie kann bei der Herstellung von Polymeren, Beschichtungen und Klebstoffen eingesetzt werden .
Wirkmechanismus
Der Wirkmechanismus von [4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of [4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die [4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat ähneln, gehören:
2-[2-(Dimethylamino)ethoxy]ethanol: Eine organische Verbindung mit ähnlichen funktionellen Gruppen und Anwendungen.
Phenylephrin-verwandte Verbindung F: Eine Verbindung mit strukturellen Ähnlichkeiten und potenziellen pharmakologischen Eigenschaften.
Glutaminase-Inhibitor, Verbindung 968: Eine Verbindung mit ähnlichen biologischen Aktivitäten und Anwendungen in der Forschung.
Einzigartigkeit
Die Einzigartigkeit von [4-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-Dimethylpropanoat liegt in seiner spezifischen Kombination funktioneller Gruppen und struktureller Merkmale, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C31H37NO3 |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H37NO3/c1-7-28(23-11-9-8-10-12-23)29(24-13-17-26(18-14-24)34-22-21-32(5)6)25-15-19-27(20-16-25)35-30(33)31(2,3)4/h8-20H,7,21-22H2,1-6H3/b29-28+ |
InChI-Schlüssel |
CTLSGPNTAAJWSZ-ZQHSETAFSA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


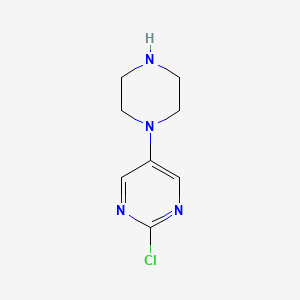
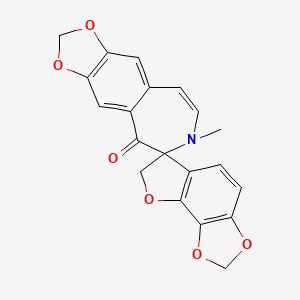

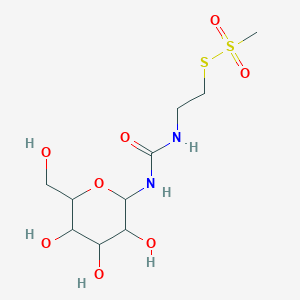

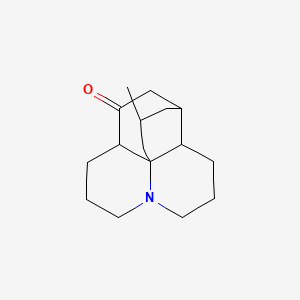
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
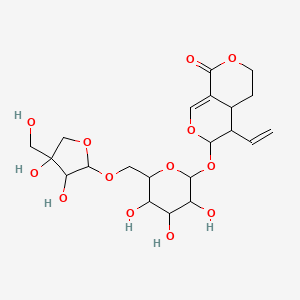
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)
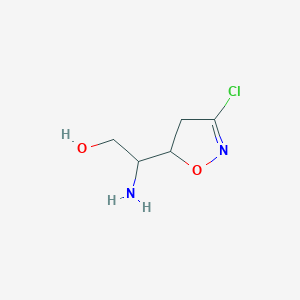
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
